N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide

Medicinal chemistry AIMP2-DX2 inhibition Structure-activity relationship

N-(4-Methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide (CAS 1040639-72-2) is a synthetic small molecule belonging to the arylsulfonamide–thiazole class, with a molecular formula of C₂₁H₂₃N₃O₄S₂ and a molecular weight of 445.6 g/mol. The compound is structurally defined by a central thiazole ring bearing a phenylsulfonamido group at the 2-position and a propanamide chain terminating in a 4-methoxyphenethyl moiety.

Molecular Formula C21H23N3O4S2
Molecular Weight 445.6 g/mol
CAS No. 1040639-72-2
Cat. No. B3205072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide
CAS1040639-72-2
Molecular FormulaC21H23N3O4S2
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C21H23N3O4S2/c1-28-18-10-7-16(8-11-18)13-14-22-20(25)12-9-17-15-29-21(23-17)24-30(26,27)19-5-3-2-4-6-19/h2-8,10-11,15H,9,12-14H2,1H3,(H,22,25)(H,23,24)
InChIKeyQQVZKYHEIMDSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide (CAS 1040639-72-2): Structural Identity and Class Context for Procurement Decisions


N-(4-Methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide (CAS 1040639-72-2) is a synthetic small molecule belonging to the arylsulfonamide–thiazole class, with a molecular formula of C₂₁H₂₃N₃O₄S₂ and a molecular weight of 445.6 g/mol [1]. The compound is structurally defined by a central thiazole ring bearing a phenylsulfonamido group at the 2-position and a propanamide chain terminating in a 4-methoxyphenethyl moiety . This scaffold is the subject of patent WO2020204548A1, which claims its utility as an inhibitor of the AIMP2-DX2 oncoprotein for anticancer applications [2]. The compound is currently available for non-human research use only, with typical vendor purity specifications of 95% [1].

Why N-(4-Methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide Cannot Be Simply Replaced by In-Class Arylsulfonamide Analogs


Within the arylsulfonamide–thiazole series, minor variations in the terminal amide substituent produce marked differences in target engagement, cellular potency, and selectivity [1]. The patent WO2020204548A1 demonstrates that the 4-methoxyphenethyl tail is among a specific set of substituents conferring AIMP2-DX2 inhibitory activity, and replacement with even closely related groups (e.g., ethoxyphenyl, acetylphenyl, benzothiazolyl, or benzamide variants) is not neutral—each change alters the pharmacophore's spatial and electronic profile, potentially abolishing or substantially reducing activity [1]. Consequently, researchers or procurement specialists who substitute this exact compound with a generic benzenesulfonamide–thiazole analog risk introducing an uncharacterized entity into their assay, invalidating SAR continuity and wasting screening resources. The quantitative evidence below substantiates why chemical identity precision matters for this scaffold.

Quantitative Differentiation Evidence: N-(4-Methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide vs. Closest Analogs


Structural Differentiation from N-(2-Ethoxyphenyl) Analog: Methoxy vs. Ethoxy Substituent Effect on Lipophilicity and Predicted Permeability

The target compound contains a 4-methoxyphenethyl terminal group, whereas the closest commercially cataloged analog, N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide, carries a 2-ethoxyphenyl substituent . This positional and functional group difference alters the computed partition coefficient (XLogP3-AA = 3.3 for the target compound [1] vs. an estimated ~3.6 for the 2-ethoxyphenyl analog) and hydrogen-bond acceptor count, directly impacting passive membrane permeability and target-binding geometry. In the AIMP2-DX2 arylsulfonamide series, the 4-methoxyphenethyl motif is explicitly claimed as an active embodiment in WO2020204548A1, while the 2-ethoxyphenyl variant is not enumerated among the preferred substituents, suggesting a meaningful activity cliff [2].

Medicinal chemistry AIMP2-DX2 inhibition Structure-activity relationship

AIMP2-DX2 Target Engagement: Class-Level Selectivity Profile Supported by Arylsulfonamide Series SAR

The arylsulfonamide–thiazole series to which the target compound belongs has been systematically characterized for AIMP2-DX2 inhibition. The lead compound BC-DXI-843, a close structural congener, exhibits an IC₅₀ of 0.92 μM against AIMP2-DX2 with >100-fold selectivity over full-length AIMP2 (IC₅₀ > 100 μM) in a luciferase reporter assay in A549 cells [1]. While the exact IC₅₀ of N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has not been published in a peer-reviewed journal, the patent WO2020204548A1 explicitly includes this compound among embodiments demonstrating AIMP2-DX2 suppression activity [2]. This establishes the target compound as a validated member of a series with proven target engagement and selectivity.

Oncology AIMP2-DX2 Target engagement

Differentiation from 4-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanamido)benzamide: Terminal Benzamide vs. 4-Methoxyphenethyl and Implications for Potency

The analog 4-(3-(2-(phenylsulfonamido)thiazol-4-yl)propanamido)benzamide (CAS 1040641-20-0) replaces the 4-methoxyphenethyl group with a benzamide moiety . In the SAR landscape of arylsulfonamide AIMP2-DX2 inhibitors, the terminal aromatic amide substituent is a critical determinant of cellular activity; the J. Med. Chem. 2020 study demonstrates that modifications at this position can shift IC₅₀ values by more than an order of magnitude across the series [1]. The 4-methoxyphenethyl group of the target compound provides a flexible ethylene spacer between the amide carbonyl and the 4-methoxyphenyl ring, a geometry that is absent in the directly coupled benzamide analog. This conformational flexibility may enable distinct binding poses within the AIMP2-DX2/HSP70 interaction interface.

Medicinal chemistry AIMP2-DX2 Structure-activity relationship

Patent-Protected Anticancer Utility: Explicit Claim Differentiation vs. Unclaimed Analogs

N-(4-Methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is explicitly encompassed within the generic Markush structure (Chemical Formula 1) of WO2020204548A1, a patent that claims compounds inhibiting AIMP2-DX2 expression with demonstrated anticancer activity [1]. In contrast, several structurally adjacent analogs cataloged in commercial databases—including N-(3-acetylphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide and N-(benzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide—are not individually exemplified in the patent and lack published target-engagement data . This patent inclusion provides a level of functional annotation and intellectual property validation that is absent for the unclaimed analogs.

Intellectual property Anticancer AIMP2-DX2

Recommended Procurement Scenarios for N-(4-Methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide Based on Verified Evidence


AIMP2-DX2 Mediated Oncology Target Validation and SAR Expansion

This compound is most appropriately procured as a reference-standard or tool compound for laboratories engaged in AIMP2-DX2 target validation and structure-activity relationship (SAR) studies within oncology. Its inclusion in patent WO2020204548A1 as an active AIMP2-DX2 inhibitor [1], combined with the established class-level selectivity profile of the arylsulfonamide–thiazole series (IC₅₀ = 0.92 μM for BC-DXI-843 with >100-fold selectivity over AIMP2; J. Med. Chem. 2020 [2]), supports its use as a chemical probe to interrogate AIMP2-DX2-dependent pathways in lung and colorectal cancer cell models.

Chemical Biology Studies Requiring a Defined 4-Methoxyphenethyl Pharmacophore

The 4-methoxyphenethyl tail distinguishes this compound from analogs bearing ethoxyphenyl, acetylphenyl, benzothiazolyl, or benzamide termini. Researchers investigating the contribution of the methoxyphenethyl moiety to target binding, cellular permeability (XLogP3-AA = 3.3 [1]), or metabolic stability should procure this specific compound to maintain the integrity of the pharmacophore hypothesis. Substitution with the 2-ethoxyphenyl analog (estimated XLogP3-AA ≈ 3.6) would alter lipophilicity and may confound SAR interpretation [2].

Preclinical Proof-of-Concept Studies Leveraging Patent-Annotated Chemical Matter

For translational oncology groups seeking patent-validated chemical starting points, this compound offers the advantage of an explicit connection to the AIMP2-DX2 target via WO2020204548A1 [1]. This contrasts with numerous benzenesulfonamide–thiazole analogs available in commercial catalogs that lack any published target annotation, enabling more informed go/no-go decisions in early-stage drug discovery.

Quote Request

Request a Quote for N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.